molecular formula C10H8 B126162 But-1-en-3-ynyl-benzene CAS No. 146276-26-8

But-1-en-3-ynyl-benzene

Cat. No.: B126162
CAS No.: 146276-26-8
M. Wt: 128.17 g/mol
InChI Key: FRSPRPODGOIJPJ-UHFFFAOYSA-N
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Description

But-1-en-3-ynyl-benzene, also known as 1-buten-3-yn-1-ylbenzene, is an organic compound with the molecular formula C10H8. It consists of a benzene ring attached to a butenynyl group. This compound is of interest due to its unique structure, which combines both alkyne and alkene functionalities, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: But-1-en-3-ynyl-benzene can be synthesized through various methods. One common approach involves the coupling of phenylacetylene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper may be employed to facilitate the coupling reactions .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form saturated derivatives using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

But-1-en-3-ynyl-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of but-1-en-3-ynyl-benzene involves its ability to participate in various chemical reactions due to the presence of both alkyne and alkene groups. These functional groups can undergo addition reactions, forming new bonds and leading to the synthesis of complex molecules. The benzene ring can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization .

Comparison with Similar Compounds

Uniqueness: But-1-en-3-ynyl-benzene is unique due to the presence of both alkyne and alkene groups attached to a benzene ring. This combination of functionalities allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and research .

Properties

IUPAC Name

but-1-en-3-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8/c1-2-3-7-10-8-5-4-6-9-10/h1,3-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSPRPODGOIJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342435
Record name but-1-en-3-ynyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146276-26-8
Record name but-1-en-3-ynyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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